Cas no 952591-28-5 (6-oxo-5,6-dihydropyridazine-3-carboxylic acid)

6-Oxo-5,6-dihydropyridazine-3-carboxylic acid is a heterocyclic carboxylic acid derivative with a pyridazine core, serving as a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure features a reactive keto group and a carboxylic acid functionality, enabling further derivatization for the development of biologically active compounds. This compound is particularly useful in medicinal chemistry for the synthesis of potential drug candidates, owing to its ability to participate in condensation, cyclization, and other key reactions. Its stability and well-defined reactivity profile make it a reliable building block for researchers working on heterocyclic scaffolds. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
6-oxo-5,6-dihydropyridazine-3-carboxylic acid structure
952591-28-5 structure
Product Name:6-oxo-5,6-dihydropyridazine-3-carboxylic acid
CAS No:952591-28-5
MF:C5H4N2O3
MW:140.09686088562
MDL:MFCD28123958
CID:1122991
PubChem ID:305970
Update Time:2025-11-01

6-oxo-5,6-dihydropyridazine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5,6-dihydro-6-oxo-3-Pyridazinecarboxylic acid
    • 6-oxo-5,6-dihydropyridazine-3-carboxylic acid
    • 952591-28-5
    • O11625
    • 6-Oxo-5,6-dihydro-pyridazine-3-carboxylic acid
    • 3-oxo-4H-pyridazine-6-carboxylic acid
    • 6-Oxo-5,6-dihydropyridazine-3-carboxylicacid
    • MFCD28123958
    • 3-pyridazinone-6-carboxylic acid
    • SCHEMBL13912600
    • MDL: MFCD28123958
    • Inchi: 1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1H,2H2,(H,9,10)
    • InChI Key: XRPMJTHROHPNRR-UHFFFAOYSA-N
    • SMILES: O=C1CC=C(C(=O)O)N=N1

Computed Properties

  • Exact Mass: 140.02200
  • Monoisotopic Mass: 140.02219199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 79.1Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 325.2±52.0 °C at 760 mmHg
  • Flash Point: 150.5±30.7 °C
  • PSA: 79.09000
  • LogP: -0.79140
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

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Additional information on 6-oxo-5,6-dihydropyridazine-3-carboxylic acid

Introduction to 6-oxo-5,6-dihydropyridazine-3-carboxylic acid (CAS No. 952591-28-5)

6-oxo-5,6-dihydropyridazine-3-carboxylic acid, identified by the Chemical Abstracts Service (CAS) number 952591-28-5, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyridazine class, which is known for its broad spectrum of pharmacological applications. The presence of both an oxo group and a carboxylic acid moiety in its molecular structure suggests diverse reactivity, making it a valuable scaffold for further chemical modifications and derivatization.

The structural framework of 6-oxo-5,6-dihydropyridazine-3-carboxylic acid consists of a six-membered ring containing two nitrogen atoms, with functional groups positioned to influence its electronic and steric properties. The carboxylic acid group at the 3-position provides a site for hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, the oxo group at the 6-position introduces electrophilic character, facilitating reactions such as nucleophilic additions and condensations. These features make the compound a promising candidate for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridazine derivatives. Studies have demonstrated that compounds within this class exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific arrangement of functional groups in 6-oxo-5,6-dihydropyridazine-3-carboxylic acid may contribute to its ability to interact with biological macromolecules such as enzymes and receptors. For instance, the carboxylic acid moiety can engage in salt bridge formation with positively charged residues in proteins, while the oxo group can participate in hydrogen bonding or coordinate with metal ions.

One of the most compelling aspects of 6-oxo-5,6-dihydropyridazine-3-carboxylic acid is its versatility as a chemical scaffold. Researchers have leveraged its structural features to develop derivatives with enhanced biological activity or improved pharmacokinetic profiles. For example, modifications at the 5-position of the pyridazine ring can introduce additional functional groups that modulate electronic properties or metabolic stability. Similarly, alterations at the 3-position can influence solubility and binding affinity. These modifications highlight the compound's potential as a building block for drug discovery efforts.

Recent advancements in computational chemistry have further accelerated the exploration of 6-oxo-5,6-dihydropyridazine-3-carboxylic acid and its derivatives. Molecular modeling techniques allow researchers to predict binding interactions between this compound and target proteins with high accuracy. This approach has been instrumental in identifying lead compounds for further optimization. Additionally, virtual screening methods enable rapid evaluation of large libraries of analogs, streamlining the drug discovery process. These computational tools are particularly valuable in identifying novel therapeutic candidates that may not have been considered through traditional experimental methods.

The synthesis of 6-oxo-5,6-dihydropyridazine-3-carboxylic acid presents an interesting challenge due to its heterocyclic structure. However, modern synthetic methodologies have made significant strides in facilitating access to such compounds. Cyclization reactions involving appropriate precursors can yield pyridazine derivatives with high efficiency. Furthermore, catalytic techniques such as transition metal-catalyzed cross-coupling reactions offer precise control over functional group placement. These advances have enabled researchers to explore complex derivatives of 6-oxo-5,6-dihydropyridazine-3-carboxylic acid, expanding its utility in medicinal chemistry applications.

The biological evaluation of 6-oxo-5,6-dihydropyridazine-3-carboxylic acid has revealed several promising activities that warrant further investigation. Preclinical studies have shown that certain derivatives exhibit inhibitory effects on enzymes implicated in inflammatory pathways. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis or inflammatory bowel disease. Moreover, some analogs have demonstrated cytotoxicity against cancer cell lines without significant toxicity to healthy cells. These findings underscore the compound's potential as a foundation for developing novel anticancer agents.

Another area of interest is the exploration of 6-oxo-5,6-dihydropyridazine-3-carboxylic acid as a scaffold for central nervous system (CNS) drugs. The ability of pyridazine derivatives to cross the blood-brain barrier has been observed in several studies. This property is particularly relevant for treating neurological disorders such as Alzheimer's disease or Parkinson's disease. Additionally, modifications designed to enhance lipophilicity or metabolic stability may improve bioavailability and reduce side effects associated with CNS drug administration.

The future direction of research on 6-oxo-5,6-dihydropyridazine-3-carboxylic acid will likely focus on expanding its chemical space through innovative synthetic strategies and exploring new biological targets. Advances in artificial intelligence (AI) and machine learning are expected to play a pivotal role in identifying novel derivatives with optimized properties. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and uncover new therapeutic opportunities.

In conclusion,6-oxo-5,6-dihydropyridazine-3-carboxylic acid (CAS No. 952591-28-5) represents a structurally intriguing compound with significant potential in medicinal chemistry. Its unique combination of functional groups makes it an excellent scaffold for designing novel therapeutic agents targeting various diseases. With ongoing advancements in synthetic methodologies and computational tools, this compound is poised to contribute substantially to future drug discovery efforts.

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